molecular formula C18H24N4O3S B5524527 N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide

N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide

Cat. No. B5524527
M. Wt: 376.5 g/mol
InChI Key: GZSQLAMBWAMDAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide involves multiple steps, starting from basic building blocks to more complex structures. For example, the methanesulfonic acid catalyzed reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol leads to various intermediates, eventually forming methanesulfonates and undergoing ring openings to yield complex sulfonamide structures (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like NMR, X-ray crystallography, and IR spectroscopy. The structure and conformational details provide insights into the electronic and spatial configuration, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate has been elucidated, showing specific ring openings and the formation of methanesulfonates (Upadhyaya et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide and its derivatives can be complex, involving cyclization, oxidation, and rearrangements. These reactions are pivotal for modifying the compound's structure to investigate its pharmacological potential or to enhance its physical and chemical stability. The introduction of the methanesulfonamide group, for example, has been shown to significantly affect the COX-2 inhibitory activity of certain compounds, highlighting the importance of functional groups in determining biological activity (Singh et al., 2004).

Scientific Research Applications

Gas Solubility in Ionic Liquids

Research on the solubility of gases in ionic liquids highlights the role of compounds similar to N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide in understanding gas interactions. For instance, studies have demonstrated that the solubility of gases like carbon dioxide, nitrous oxide, and oxygen in ionic liquids can be significantly influenced by the anionic part of the ionic liquid, suggesting that the structural components of such compounds could be crucial in gas capture and storage technologies (Anthony et al., 2005).

Antiarrhythmic Activity

The antiarrhythmic properties of compounds structurally related to N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide have been studied, showcasing the potential of such compounds in the development of new antiarrhythmic drugs. Research into novel 3-alkyl-1-[omega-[4-[(alkylsulfonyl)amino]phenyl]-omega- hydroxyalkyl]-1H-imidazolium salts and related compounds has provided insights into structure-activity relationships, offering a pathway to the synthesis of more effective antiarrhythmic agents (Lis et al., 1987).

Proton Brake Mechanism

The exploration of proton brake mechanisms in compounds featuring N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl}) groups has shed light on the intricate dynamics of molecular motion control. This research is pivotal for developing novel materials and systems with tailored properties for applications in nanotechnology and molecular engineering (Furukawa et al., 2020).

Supramolecular Assembly

The structural analysis of nimesulide triazole derivatives, including compounds with similar sulfonyl functionalities, offers valuable insights into the effects of substitution on supramolecular assembly. Such studies are fundamental in the design and synthesis of new materials with potential applications in drug delivery, molecular recognition, and the development of nanoscale devices (Dey et al., 2015).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the biological systems they interact with . The specific mechanism of action for “N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide” is not available in the retrieved data.

properties

IUPAC Name

N-methyl-N-[4-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-20-12-10-19-17(20)15-5-4-11-22(13-15)18(23)14-6-8-16(9-7-14)21(2)26(3,24)25/h6-10,12,15H,4-5,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSQLAMBWAMDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(C=C3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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